1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C14H9FN2O2 It is known for its unique structure, which includes both a cyanophenyl and a fluorophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 4-fluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanophenyl and fluorophenyl groups.
Reduction: Reduced forms of the cyanophenyl and fluorophenyl groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyanophenyl)-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Cyanophenyl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of fluorine.
1-(4-Cyanophenyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
107676-59-5 |
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Molecular Formula |
C14H10FN3O |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C14H10FN3O/c15-11-3-7-13(8-4-11)18-14(19)17-12-5-1-10(9-16)2-6-12/h1-8H,(H2,17,18,19) |
InChI Key |
NOIXOWZDPOVLJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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